Bravelle is a pharmaceutical product containing urofollitropin, a highly purified form of human follicle-stimulating hormone (hFSH) extracted from the urine of postmenopausal women. Follicle-stimulating hormone is a crucial gonadotropin that plays a significant role in reproductive health, particularly in the development of ovarian follicles. Bravelle is presented as a sterile, lyophilized powder intended for reconstitution with sterile saline prior to subcutaneous or intramuscular injection. Each vial typically contains 82.5 International Units of follicle-stimulating hormone activity, alongside excipients such as lactose monohydrate and polysorbate 20 to stabilize the formulation .
Urofollitropin, as a glycoprotein, undergoes various biochemical interactions within the body. Its primary mechanism involves binding to specific receptors on ovarian granulosa cells, leading to the stimulation of follicular growth and maturation. The binding initiates a cascade of intracellular signaling pathways that promote the synthesis of estradiol and other steroid hormones essential for ovulation . Additionally, urofollitropin can interact with luteinizing hormone receptors, although it contains minimal luteinizing hormone activity (up to 2%) in its formulation .
The biological activity of Bravelle is primarily linked to its role in inducing and regulating ovarian follicle development. By mimicking endogenous follicle-stimulating hormone, Bravelle facilitates the growth of ovarian follicles in women experiencing infertility due to FSH deficiency. Clinical studies have demonstrated its effectiveness in promoting multiple follicular development during assisted reproductive technologies such as in vitro fertilization (IVF) . The pharmacokinetics of Bravelle indicate that its effects can be measured through serum estradiol levels and ultrasound assessments of follicular growth .
Bravelle is synthesized through a process that involves the extraction and purification of human follicle-stimulating hormone from postmenopausal women's urine. The purification process includes several chromatographic techniques to isolate urofollitropin from other urinary proteins and contaminants. The final product is lyophilized to ensure stability and shelf-life before being reconstituted for clinical use . The manufacturing process adheres to strict regulatory standards to ensure safety and efficacy.
Bravelle is primarily used in the treatment of infertility in women with insufficient endogenous follicle-stimulating hormone levels. It is often administered as part of a controlled ovarian stimulation regimen for assisted reproductive technologies. Specific applications include:
Bravelle may interact with other medications, which can affect its efficacy or increase the risk of adverse effects. Notably, it has been shown to interact with Ganirelix, a gonadotropin-releasing hormone antagonist used in fertility treatments. Alcohol consumption may also influence the drug's effectiveness and safety profile . Patients are advised to disclose all medications they are taking to their healthcare provider before starting treatment with Bravelle.
Bravelle shares similarities with other gonadotropins used in fertility treatments but is unique due to its specific formulation and source. Below is a comparison with some similar compounds:
| Compound | Source | Main Use | Key Differences |
|---|---|---|---|
| Menopur | Urine-derived FSH/LH | Ovarian stimulation | Contains both FSH and LH; promotes dual action |
| Gonal-f | Recombinant FSH | Ovarian stimulation | Recombinant; provides consistent dosing |
| Follistim | Recombinant FSH | Ovarian stimulation | Similar to Gonal-f but different formulation |
| Luveris | Recombinant LH | Ovarian stimulation | Contains only luteinizing hormone |
Bravelle's uniqueness lies in its highly purified form derived from human sources, which may offer different biological responses compared to recombinant forms like Gonal-f or Follistim .
Two-dimensional nuclear magnetic resonance spectroscopy represents the cornerstone methodology for elucidating the conformational properties of Bravelle, a highly purified preparation of human follicle stimulating hormone extracted from the urine of postmenopausal women [9]. Bravelle consists of two non-covalently linked glycoproteins designated as the alpha and beta subunits, with the alpha subunit containing 92 amino acids and the beta subunit containing 111 amino acids [9]. The application of two-dimensional nuclear magnetic resonance techniques to this complex glycoprotein system provides unprecedented insights into its structural dynamics and conformational behavior in solution.
The fundamental advantage of two-dimensional nuclear magnetic resonance spectroscopy lies in its ability to overcome the severe spectral overlap encountered in one-dimensional spectra of complex biological molecules [10]. For proteins of significant molecular weight, such as Bravelle with its heterodimeric structure, two-dimensional techniques spread the interactions across two frequency dimensions, dramatically enhancing spectral resolution and enabling detailed structural analysis [14]. The methodology proves particularly valuable for studying the conformational preferences of flexible peptide systems, where traditional one-dimensional approaches fail to provide adequate resolution [17].
Heteronuclear single quantum coherence spectroscopy emerges as the primary technique for analyzing the backbone conformational states of Bravelle [14]. This methodology directly correlates proton chemical shifts with nitrogen-15 or carbon-13 chemical shifts, providing a highly resolved fingerprint of the protein backbone [14]. For Bravelle, heteronuclear single quantum coherence spectra reveal critical information about the conformational dynamics of both the alpha and beta subunits, particularly in regions where glycosylation occurs [9]. The alpha subunit is glycosylated at asparagine 51 and asparagine 78, while the beta subunit is glycosylated at asparagine 7 and asparagine 24 [45]. These glycosylation sites exhibit distinct chemical shift patterns in heteronuclear single quantum coherence spectra, allowing for detailed analysis of how carbohydrate modifications influence local protein conformation [14].
The chemical shift dispersion observed in heteronuclear single quantum coherence experiments provides sensitive reporters of protein backbone conformation, with the 8.0-8.5 parts per million range serving as particularly diagnostic for structured versus disordered regions [14]. In Bravelle, this analysis reveals the presence of both ordered structural elements and flexible loop regions that contribute to the hormone's biological activity [39]. The technique proves especially valuable for monitoring conformational changes that occur upon receptor binding, as the formation of the follicle stimulating hormone-receptor complex induces significant structural rearrangements [41].
Correlation spectroscopy provides essential through-bond connectivity information for the sequential assignment of amino acid residues in Bravelle [11]. This homonuclear technique reveals scalar coupling patterns between adjacent protons, enabling the systematic identification of individual amino acid spin systems [17]. The combined use of correlation spectroscopy with nuclear Overhauser enhancement spectroscopy presents an efficient and reliable approach for complete resonance assignment in both subunits of Bravelle [55]. The methodology proves particularly robust for identifying the characteristic coupling patterns of specific amino acid types, including the glycosylated asparagine residues that play crucial roles in the hormone's stability and activity [17].
Advanced correlation spectroscopy variants, including the recently developed Heteronuclear Single Quantum Coherence-Clean In-Phase-Correlation Spectroscopy method, offer enhanced capabilities for structural characterization [16]. These techniques combine the high resolution of carbon-13 chemical shift dispersion with the connectivity information provided by correlation spectroscopy, enabling more efficient and accurate structural analysis of complex glycoproteins like Bravelle [16].
Nuclear Overhauser enhancement spectroscopy provides crucial through-space distance information for defining the three-dimensional structure of Bravelle [11]. This technique detects spatial proximities between protons separated by distances up to approximately 5 angstroms, regardless of their connectivity through chemical bonds [17]. For Bravelle, nuclear Overhauser enhancement experiments reveal critical information about the interface between the alpha and beta subunits, defining the non-covalent interactions that maintain the heterodimeric structure [39]. The spatial constraints derived from these experiments prove essential for understanding how the hormone adopts its biologically active conformation and how glycosylation influences overall protein architecture [17].
The application of rotating frame nuclear Overhauser enhancement spectroscopy provides complementary spatial information with reduced artifacts from chemical exchange processes [11]. This variant proves particularly valuable for analyzing the conformational dynamics of flexible loop regions in Bravelle, where rapid interconversion between conformational states can complicate traditional nuclear Overhauser enhancement measurements [19]. The technique enables detailed characterization of the conformational ensemble adopted by the hormone in solution, providing insights into the relationship between structural flexibility and biological function [17].
| Technique | Information Provided | Application to Follicle Stimulating Hormone/Bravelle | Resolution Advantages |
|---|---|---|---|
| Heteronuclear Single Quantum Coherence | Direct carbon-hydrogen and nitrogen-hydrogen correlations, protein backbone conformation | Alpha and beta subunit backbone dynamics, glycosylation site analysis | High chemical shift dispersion in carbon-13 dimension |
| Correlation Spectroscopy | Through-bond hydrogen-hydrogen coupling patterns, scalar connectivity | Sequential assignment of amino acid residues | Clear identification of coupling networks |
| Nuclear Overhauser Enhancement Spectroscopy | Through-space hydrogen-hydrogen proximity (<5 angstroms), conformational constraints | Subunit interface characterization, tertiary structure | Spatial proximity information independent of bonding |
| Rotating Frame Nuclear Overhauser Enhancement Spectroscopy | Through-space hydrogen-hydrogen proximity with reduced spin diffusion | Conformational analysis of flexible loops | Reduced artifacts from chemical exchange |
| Total Correlation Spectroscopy | Extended through-bond connectivity networks | Complete spin system identification | Complete connectivities within amino acid residues |
| Heteronuclear Multiple Bond Coherence | Long-range carbon-hydrogen correlations across multiple bonds | Carbohydrate-protein linkage characterization | Detection of quaternary carbon environments |
X-ray crystallography of Bravelle presents significant methodological challenges that are characteristic of flexible peptide systems, particularly those containing extensive glycosylation modifications [23]. The inherent flexibility of glycoprotein hormones, combined with the conformational heterogeneity introduced by carbohydrate side chains, creates substantial obstacles for obtaining high-quality crystallographic data [25]. These challenges are compounded by the fact that Bravelle consists of two non-covalently associated subunits, which can exhibit relative motions that further complicate crystal formation and structure determination [9].
The primary challenge in crystallizing Bravelle stems from its conformational heterogeneity, where multiple structural states coexist in solution [26]. This heterogeneity is particularly pronounced at the glycosylation sites, where the carbohydrate modifications can adopt numerous conformational states [25]. The alpha subunit contains carbohydrate modifications at asparagine 51 and asparagine 78, while the beta subunit is glycosylated at asparagine 7 and asparagine 24 [9]. Each of these sites can exist in multiple conformational states, leading to a combinatorial explosion of possible overall conformations that severely hampers crystallization efforts [20].
Dynamic disorder represents another fundamental challenge, where time-averaged electron density maps reflect the motional averaging of flexible regions [26]. In Bravelle crystals, this manifests as poorly defined electron density for loop regions and carbohydrate side chains, which undergo rapid conformational interconversion on timescales faster than the crystallographic measurement [24]. The phenomenon is particularly problematic for the follicle stimulating hormone system, where conformational flexibility is essential for biological activity but detrimental to crystallographic analysis [22].
Recent advances in ensemble refinement methodologies have provided new approaches for addressing conformational heterogeneity in crystallographic studies [26]. These techniques allow for the simultaneous refinement of multiple conformational states within the crystal lattice, providing a more accurate representation of the structural ensemble [28]. For glycoproteins like Bravelle, ensemble refinement has revealed that conformational entropy plays a major role in crystal formation and stability, contradicting earlier assumptions about the static nature of protein crystals [26].
Crystal packing forces present significant complications for structural studies of Bravelle, as the crystalline environment may stabilize conformations that differ substantially from those adopted in physiological solution conditions [22]. The non-covalent nature of the alpha-beta subunit association makes the hormone particularly susceptible to crystal packing effects, which can artificially stabilize or destabilize the heterodimeric interface [27]. These effects are especially pronounced for the carbohydrate modifications, which can form extensive hydrogen bonding networks with neighboring molecules in the crystal lattice [20].
The challenge of crystal packing effects is further complicated by the requirement for heavy atom incorporation to solve the phase problem in crystallographic structure determination [20]. For Bravelle, this typically involves the incorporation of selenomethionine or the chemical modification of specific residues with heavy atom-containing groups [20]. These modifications can themselves influence the conformational behavior of the hormone, potentially leading to structures that do not accurately represent the native state [23].
Room temperature crystallographic data collection has emerged as a valuable approach for minimizing crystal packing artifacts [28]. By collecting diffraction data at physiological temperatures, researchers can obtain structural information that more closely reflects the conformational ensemble present in solution [24]. This approach has proven particularly valuable for studying protein dynamics and conformational heterogeneity, providing insights into the relationship between structure and function that are not accessible through traditional cryogenic crystallography [28].
The flexible nature of Bravelle creates substantial technical challenges in crystallographic data collection and processing [25]. The hormone typically produces crystals with high mosaicity and poor diffraction quality, reflecting the conformational disorder present within the crystal lattice [20]. These crystals are particularly susceptible to radiation damage, with the glycosidic bonds being especially vulnerable to synchrotron radiation [25]. The combination of poor diffraction quality and radiation sensitivity severely limits the resolution and completeness of crystallographic datasets [23].
Phase determination represents another major challenge, as the molecular replacement method is often unsuccessful due to the conformational differences between Bravelle and related structures in the Protein Data Bank [20]. This necessitates the use of experimental phasing methods, typically involving the incorporation of heavy atoms or the use of anomalous scattering techniques [20]. The requirement for heavy atom incorporation can further compromise crystal quality and introduce additional conformational perturbations [23].
Modern approaches to these challenges include the use of microfocus synchrotron beamlines, which enable data collection from smaller crystals and reduce radiation damage through the use of highly collimated X-ray beams [24]. Additionally, the development of serial crystallography techniques allows for the collection of complete datasets from multiple small crystals, overcoming the limitations imposed by radiation damage [24]. These advances have made it possible to obtain structural information from challenging targets like Bravelle that were previously intractable using conventional crystallographic approaches [23].
| Challenge | Description | Impact on Follicle Stimulating Hormone Analysis | Mitigation Strategies |
|---|---|---|---|
| Conformational Heterogeneity | Multiple conformational states reduce electron density clarity | Alpha-beta subunit interface flexibility obscures binding modes | Ensemble refinement, multiple conformer modeling |
| Crystal Packing Forces | Crystal environment may stabilize non-native conformations | Carbohydrate chains may adopt crystal-induced conformations | Room temperature data collection, comparison with solution studies |
| Dynamic Disorder | Time-averaged electron density from molecular motion | Loop regions show poor density definition | Restrained refinement, B-factor analysis |
| Low Resolution Diffraction | Flexible regions contribute to high B-factors and poor resolution | Glycosylation sites exhibit high thermal parameters | High-resolution synchrotron sources, cryo-cooling |
| Phase Problem | Heavy atom incorporation required for phase determination | Anomalous scattering from incorporated heavy atoms required | Selenomethionine incorporation, iodine labeling |
| Radiation Damage | Synchrotron radiation can damage glycosidic bonds | Carbohydrate modifications particularly susceptible | Cryo-protection, minimal exposure protocols |
Mass spectrometry provides the most comprehensive and sensitive approach for characterizing the complex glycosylation patterns present in Bravelle [29]. The heterogeneous nature of glycosylation in this urinary-derived follicle stimulating hormone preparation creates a complex mixture of glycoforms that requires sophisticated analytical techniques for complete characterization [33]. Mass spectrometric methods offer unique advantages for glycoprotein analysis, including high sensitivity, accurate mass determination, and the ability to provide both compositional and structural information about carbohydrate modifications [34].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry serves as the primary technique for analyzing intact Bravelle glycoforms [30]. This methodology enables the determination of molecular masses for both the alpha and beta subunits while preserving the labile glycosidic bonds that are crucial for maintaining carbohydrate structure [37]. The technique reveals the extensive heterogeneity present in Bravelle preparations, where each glycosylation site can be occupied by carbohydrates of varying composition and structure [29]. The alpha subunit, with glycosylation at asparagine 51 and asparagine 78, typically exhibits molecular masses ranging from approximately 14 to 18 kilodaltons depending on the degree and nature of glycosylation [9].
Electrospray ionization mass spectrometry provides complementary information through its ability to preserve non-covalent interactions and native protein conformations [30]. This soft ionization technique proves particularly valuable for analyzing the heterodimeric structure of Bravelle, enabling the detection of intact alpha-beta complexes and providing insights into the strength of subunit association [38]. The charge state distributions observed in electrospray ionization spectra provide additional conformational information, as more compact structures typically exhibit lower charge states compared to extended or unfolded conformations [12].
The characterization of glycoform heterogeneity requires careful analysis of the mass spectral patterns, as each glycosylation site can accommodate multiple carbohydrate structures [31]. For Bravelle, the beta subunit glycosylation sites at asparagine 7 and asparagine 24 contribute significantly to the observed molecular weight distribution [9]. Advanced data processing algorithms have been developed to deconvolute these complex mass spectral patterns, enabling the identification and quantification of individual glycoforms within the heterogeneous mixture [31].
Higher-energy collisional dissociation tandem mass spectrometry provides detailed information about glycan composition and structure through the generation of diagnostic fragment ions [36]. This technique produces characteristic oxonium ions that serve as specific markers for different carbohydrate residues, enabling the identification of glycan classes and the determination of overall composition [36]. For Bravelle, higher-energy collisional dissociation experiments reveal the presence of complex-type N-linked glycans containing mannose, N-acetylglucosamine, galactose, and sialic acid residues [42].
Electron transfer dissociation represents a complementary fragmentation technique that preferentially cleaves peptide bonds while preserving glycosidic linkages [36]. This approach enables the identification of glycopeptides and the determination of glycosylation sites with high confidence [29]. The technique proves particularly valuable for Bravelle analysis, as it allows for the simultaneous characterization of peptide sequence and carbohydrate modification [31]. The preservation of intact glycan structures during electron transfer dissociation provides crucial information about the specific carbohydrate compositions present at each glycosylation site [36].
Collision-induced dissociation offers additional structural information through the generation of Y-type glycan fragments and peptide plus N-acetylhexosamine ions [36]. These fragment ions provide insights into glycan branching patterns and linkage specificities, enabling detailed structural characterization of the carbohydrate modifications [37]. The combination of multiple fragmentation techniques provides comprehensive coverage of both peptide and glycan structural features, enabling complete characterization of Bravelle glycosylation patterns [29].
Ion mobility spectrometry coupled with mass spectrometry provides unique insights into the conformational differences between various Bravelle glycoforms [31]. This technique separates ions based on their mobility through an inert gas under the influence of an electric field, providing information about molecular size and shape [37]. For glycoproteins, ion mobility measurements can reveal conformational differences that arise from different glycosylation patterns, providing insights into how carbohydrate modifications influence protein structure [32].
The application of native mass spectrometry techniques enables the analysis of Bravelle under near-physiological conditions, preserving both the quaternary structure and native glycosylation patterns [30]. This approach provides valuable information about the solution behavior of different glycoforms and their relative stabilities [12]. Native mass spectrometry has revealed that certain glycoforms of follicle stimulating hormone exhibit enhanced stability and altered receptor binding properties, highlighting the functional importance of glycosylation heterogeneity [32].
Quantitative glycoproteomics approaches have been developed to determine the relative abundances of different glycoforms in Bravelle preparations [29]. These methods combine selective enrichment techniques with stable isotope labeling to enable accurate quantification of glycopeptides [35]. The quantitative analysis reveals significant batch-to-batch variation in glycosylation patterns, reflecting the inherent variability in urinary-derived hormone preparations [51]. This information proves crucial for understanding the relationship between glycosylation heterogeneity and biological activity [33].
| Mass Spectrometry Technique | Glycosylation Information | Bravelle Applications | Data Quality |
|---|---|---|---|
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight | Intact glycoprotein mass, glycoform heterogeneity | Follicle Stimulating Hormone alpha/beta subunit mass determination, purity assessment | High mass accuracy (±5 parts per million), molecular ion detection |
| Electrospray Ionization Mass Spectrometry | Charge state distributions, native structure preservation | Native complex analysis, subunit association | Soft ionization, minimal fragmentation |
| Higher-Energy Collisional Dissociation | Glycan composition, diagnostic oxonium ions | N-linked glycan composition at asparagine 51, asparagine 78 (alpha), asparagine 7, asparagine 24 (beta) | High resolution fragment ions, compositional accuracy |
| Electron Transfer Dissociation | Peptide backbone fragmentation with glycan retention | Glycopeptide sequencing, site-specific glycosylation | Complementary fragmentation, comprehensive coverage |
| Collision-Induced Dissociation | Y-type glycan fragments, peptide plus N-acetylhexosamine ions | Carbohydrate linkage analysis, branching patterns | Structural elucidation, linkage determination |
| Ion Mobility Spectrometry Mass Spectrometry | Conformational differences between glycoforms | Glycoform structural comparisons, solution conformations | Rapid separation, conformational resolution |
Bravelle’s active pharmaceutical ingredient, human follicle stimulating hormone, is not a recombinant protein but a naturally occurring glycoprotein harvested from the urine of women who have completed natural menopause. Menopause triggers sustained hyper-secretion of pituitary gonadotropins, elevating urinary excretion of follicle stimulating hormone to between 25.8 IU/L and 134.8 IU/L [2].
Extensive historical screening programs recruit healthy postmenopausal volunteers, whose collected urine serves as the starting bio-substrate. The bioprocess retains the native heterodimeric conformation (α-92 amino acids, β-111 amino acids) and its full complement of sialylated N-linked glycans, which are essential for in-vivo half-life and bioactivity [1].
| Parameter | Mean Value | Notes |
|---|---|---|
| Urinary follicle stimulating hormone concentration range | 25.8–134.8 IU/L [2] | Routine screening pools samples within this bracket |
| Urinary luteinizing hormone concentration range | 19.3–100.6 IU/L [3] | Forms the principal contaminant that must be removed |
| Urine volume required per 75-IU Bravelle ampule | 4–5 L [4] | Dictates large-scale collection logistics |
Modern manufacturing protocols combine legacy ethanol precipitation with multi-step chromatographic polishing to achieve pharmacopoeial purity.
Postmenopausal status provides two critical advantages:
Research comparing urinary follicle stimulating hormone to serum values confirms strong linearity (r = 0.96) and supports urine as a viable large-scale harvesting medium [6].
| Cohort | Serum follicle stimulating hormone (IU/L) | Urinary follicle stimulating hormone/Creatinine (ng mg⁻¹) | Source |
|---|---|---|---|
| Premenopausal (n = 31) | 9.5 ± 5.8 | 1.8 ± 1.2 | 8 |
| Postmenopausal (n = 61) | 79.3 ± 32 | 9.3 ± 4.5 | 8 |
These data illustrate the ten-fold postmenopausal rise in urinary gonadotropin excretion, validating exclusive use of this donor population in Bravelle production.
Purification follows four sequential operations, each designed to incrementally boost specific activity while suppressing luteinizing hormone carryover.
| Stage | Core Principle | Operating Conditions | Specific Activity (IU mg⁻¹) | Luteinizing Hormone:Follicle Stimulating Hormone Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethanol viral-inactivation precipitation | Cold 80–90% ethanol removes bulk proteins and microbes | −20 °C, 1–4 h | 7.1 [7] | 1:— | 100 | 31 |
| Weak anion-exchange chromatography (DEAE-cellulose) | Exploits differential binding of gonadotropins at pH 7.3–7.6 | 5–15% ethanol buffer, 10–30 mM sodium phosphate | 62 [7] | 1:43 [7] | 84 | 31 |
| Dye-ligand affinity chromatography (Cibacron Blue 3G-A) | Anthraquinone matrix binds follicle stimulating hormone more tightly than luteinizing hormone | pH 5.5–7.5 loading, alkaline gradient elution with up to 3 M potassium chloride | 4,198 [7] | 1:69 [7] | 68 | 31 |
| Strong anion-exchange chromatography (DE-53) | Removes residual acidic impurities and trace luteinizing hormone | 10–50 mM Tris-hydrochloride, 70–400 mM sodium chloride gradient, pH 9.0–9.5 | 6,870 [7] | 1:291 [7] | 82 | 31 |
| Optional immunoaffinity polishing (murine anti-follicle stimulating hormone monoclonal) | Captures only heterodimeric follicle stimulating hormone; eliminates free α/β subunits | Neutral pH, low salt; acid elution | 8,500–13,500 [8] | 0.0001 (≤0.1 IU luteinizing hormone per 1,000 IU follicle stimulating hormone) [8] | 50 | 9 |
| Bravelle Specification | Typical Value | Regulatory or Technical Target |
|---|---|---|
| Follicle stimulating hormone content per vial | 75 IU [1] | Product label |
| Luteinizing hormone contaminant | ≤2% bioactivity [1] | United States Food and Drug Administration licence |
| Specific activity after full purification | ≥6,000 IU mg⁻¹ [7] | European Pharmacopoeia |
| Aggregated protein impurities | <5% free subunits; <0.5% oligomers [10] | European Pharmacopoeia Chapter 2286 |